molecular formula C17H22N6O B14954016 1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone

Cat. No.: B14954016
M. Wt: 326.4 g/mol
InChI Key: VSMRCBYLSQFTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone is a complex organic compound that features both pyridyl and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone typically involves the reaction of 1-(2-pyridyl)piperazine with 4-(2-pyrimidinylamino)-1-butanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)-4-(pyrimidin-2-ylamino)butan-1-one

InChI

InChI=1S/C17H22N6O/c24-16(6-3-8-19-17-20-9-4-10-21-17)23-13-11-22(12-14-23)15-5-1-2-7-18-15/h1-2,4-5,7,9-10H,3,6,8,11-14H2,(H,19,20,21)

InChI Key

VSMRCBYLSQFTBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCNC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.